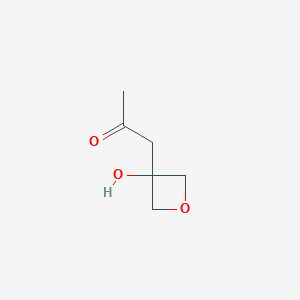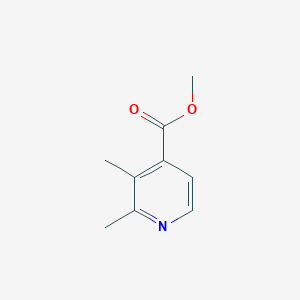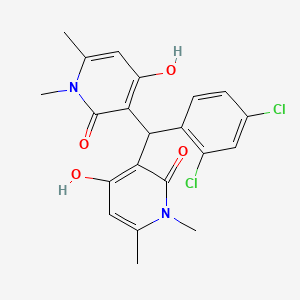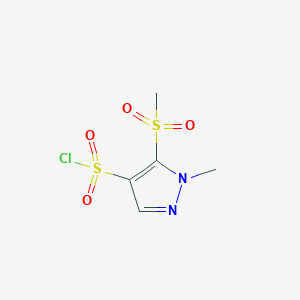![molecular formula C20H22N2O4S B2986235 N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-56-2](/img/structure/B2986235.png)
N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are enzymes such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA replication and cell division . Carbonic anhydrase, on the other hand, is involved in maintaining pH balance and fluid balance in the body .
Mode of Action
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It has a similar structure to para-aminobenzoic acid (PABA), a substrate for the enzyme . This allows the compound to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the production of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . As a result, the compound effectively halts the replication of bacteria .
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the production of folic acid, the compound prevents bacteria from replicating their DNA and dividing, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the compound’s antibacterial action . Additionally, the compound’s efficacy can be affected by the presence of other drugs that compete for the same enzyme binding sites .
生化学分析
Biochemical Properties
For instance, some quinoline sulfonamides have been found to inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in the body .
Cellular Effects
Preliminary studies suggest that this compound may have significant inhibitory effects on the proliferation of various tumor cells, including lung cancer, gastric cancer, prostate cancer, ovarian cancer, testicular cancer, colon cancer, leukemia, breast cancer, multiple myeloma, liver cancer, and pancreatic cancer .
Molecular Mechanism
It is known that quinoline sulfonamides can act as competitive inhibitors of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Temporal Effects in Laboratory Settings
It is known that quinoline sulfonamides can be stable under various conditions, and their effects can be observed over extended periods .
Dosage Effects in Animal Models
The dosage effects of N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide in animal models have not been reported yet. It is known that the effects of sulfonamides can vary with different dosages, and high doses can cause toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known that quinoline sulfonamides can be involved in various metabolic pathways. For instance, some quinoline sulfonamides have been found to inhibit the synthesis of folic acid in bacteria, which is a crucial metabolic pathway for these organisms .
Transport and Distribution
It is known that quinoline sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinoline sulfonamides can interact with various subcellular structures and organelles .
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-5-3-2-4-14(18)8-10-21-27(24,25)17-12-15-6-7-19(23)22-11-9-16(13-17)20(15)22/h2-5,12-13,21H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZOCYKAVSAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986155.png)

![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)

![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)



![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986168.png)



![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)
